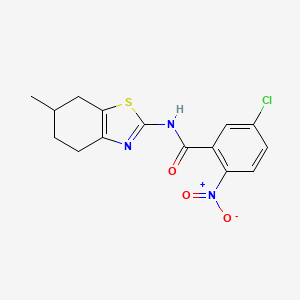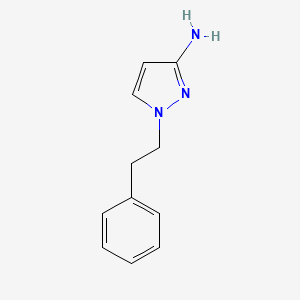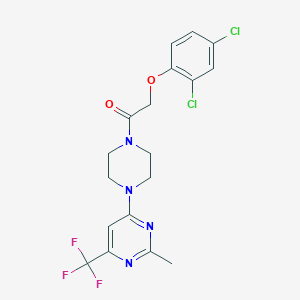
5-Ethyloxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyloxolan-3-one is a chemical compound . It is considered as a critical aroma compound .
Molecular Structure Analysis
The molecular formula of this compound is C6H10O2 . The molecular weight is 114.14 . More detailed structural analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the papers retrieved, it is identified as a critical aroma compound in peaches . This suggests that it may be produced or broken down in the biochemical processes within the fruit.Wissenschaftliche Forschungsanwendungen
Biofuel Production
5-Ethyloxolan-3-one, as a derivative of 1,3-dioxolane, is of interest in the context of biofuel production. A study focused on the oxidation of 1,3-dioxolane underlines its potential as a novel biofuel, produced from biomass-derived formaldehyde and ethylene glycol. This research provides insights into the combustion chemistry of 1,3-dioxolane, highlighting its relevance to biofuel applications (Wildenberg et al., 2020).
Medicinal Chemistry
The compound has drawn attention in the field of medicinal chemistry for its structural utility in synthesizing inhibitors targeting specific enzymes or receptors. For instance, compounds structurally related to this compound have been explored for their anti-inflammatory and antimicrobial properties, offering new avenues for therapeutic applications (Karg et al., 2009), (Gondru et al., 2015).
Polymer Science
Research in polymer science has utilized derivatives of this compound for the synthesis of novel polymers. A study elaborates on synthesizing and characterizing polymers using derivatives, showcasing their potential in creating materials with high water absorption capacity, which could have applications in various industrial sectors (Kumar & Negi, 2015).
Green Chemistry
In green chemistry, this compound derivatives have facilitated the development of environmentally friendly synthetic methodologies. An example is the biocatalytic synthesis of heterocyclic compounds in lemon juice, representing a shift towards sustainable chemistry practices by reducing hazardous solvents and catalysts in chemical syntheses (Petronijević et al., 2017).
Process Optimization
The optimization of processes for producing compounds like 1,3-dioxolane from ethylene glycol and formaldehyde solutions illustrates the industrial significance of these molecules. Research focusing on optimizing production processes through advanced separation and purification technologies contributes to the efficiency and sustainability of chemical manufacturing (Pan et al., 2020).
Safety and Hazards
Zukünftige Richtungen
5-Ethyloxolan-3-one, being a critical aroma compound in peaches, has potential implications in food science, particularly in understanding and manipulating the aroma profile of fruits . Future research could focus on the biosynthesis of this compound in fruits and its impact on fruit aroma and overall quality.
Eigenschaften
IUPAC Name |
5-ethyloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6-3-5(7)4-8-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJJPKGXWJSOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2841688.png)

![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2841699.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)


![5-Amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2841706.png)